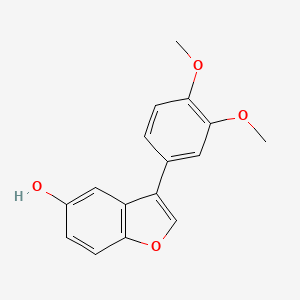

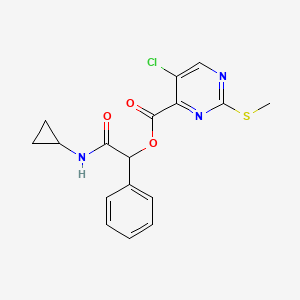

3-(3,4-Dimethoxyphenyl)-1-benzofuran-5-OL

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound likely belongs to the class of organic compounds known as phenylpropanoic acids. These are compounds with a structure containing a benzene ring conjugated to a propanoic acid .

Synthesis Analysis

While specific synthesis methods for “3-(3,4-Dimethoxyphenyl)-1-benzofuran-5-OL” are not available, similar compounds have been synthesized through various methods. For instance, one-pot synthesis of 3,4-dihydropyrimidine-2 (1 H )-thiones has been achieved using mesoporous Fe 3+ -exchanged Indian clay (Fe 3+ -ExIC) and its supported forms through a wet impregnation technique .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques like X-ray diffraction, FTIR, and NMR . These techniques can provide information about the bond lengths, bond angles, and the spatial arrangement of atoms in the molecule.Chemical Reactions Analysis

The chemical reactions of similar compounds involve various processes such as radical species formation, bond transformation, water and oxygen addition, atom reordering, and deacetylation .Physical and Chemical Properties Analysis

Physical and chemical properties of similar compounds include melting points, boiling points, and solubility in various solvents. For instance, (3,4-Dimethoxyphenyl)acetic acid has a melting point range of 96 - 99 °C .Wissenschaftliche Forschungsanwendungen

Mechanism of β-O-4 Bond Cleavage in Lignin Acidolysis

The study by Yokoyama (2015) explored the acidolysis mechanism of β-O-4-type lignin model compounds, highlighting the significant role of the γ-hydroxymethyl group in this process. It was discovered that the acidolysis mechanism of a C6-C2-type model compound is notably different from that of a C6-C3 analogue. This research provides insights into the lignin degradation process, which is crucial for understanding lignin's structural transformation and its potential application in producing renewable chemicals and fuels Yokoyama, 2015.

Bioactivity and Synthesis of Benzofuran Derivatives

Miao et al. (2019) reviewed the natural sources, bioactivity, drug prospects, and synthesis of benzofuran compounds, underscoring their potent anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. These compounds are emerging as potential natural drug lead compounds due to their strong biological activities and the development of novel methods for constructing benzofuran rings Miao et al., 2019.

Benzofuran as an Antimicrobial Scaffold

Hiremathad et al. (2015) discussed benzofuran and its derivatives as promising structures for the development of new antimicrobial agents. These compounds have shown efficacy against various clinically approved targets and are considered a privileged structure in drug discovery, particularly for finding efficient antimicrobial candidates Hiremathad et al., 2015.

Pharmacological and Synthetic Applications

Dawood (2019) reviewed the recent developments in the biological activities of benzofuran compounds, covering their antimicrobial, anti-inflammatory, antitumor, antidiabetic, and anti-Alzheimer properties. This review highlights benzofuran's role as pronounced inhibitors against numerous diseases, showcasing the therapeutic potential of benzofuran derivatives in pharmaceuticals Dawood, 2019.

Wirkmechanismus

Safety and Hazards

Safety data sheets provide information about the potential hazards of a compound, as well as instructions for safe handling and use. For example, (3,4-Dimethoxyphenyl)acetic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) due to acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) targeting the respiratory system .

Eigenschaften

IUPAC Name |

3-(3,4-dimethoxyphenyl)-1-benzofuran-5-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-18-15-5-3-10(7-16(15)19-2)13-9-20-14-6-4-11(17)8-12(13)14/h3-9,17H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBPQNPPFWNQBEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=COC3=C2C=C(C=C3)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

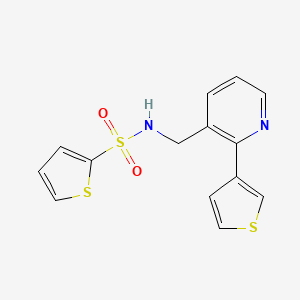

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2,3-dimethoxy-2-methylpropyl)oxalamide](/img/structure/B2827038.png)

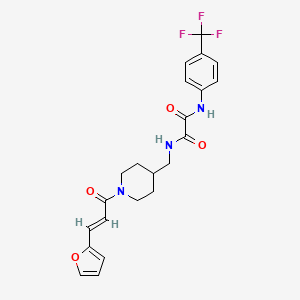

![Methyl 3-({[4-(trifluoromethoxy)phenyl]amino}sulfonyl)thiophene-2-carboxylate](/img/structure/B2827043.png)

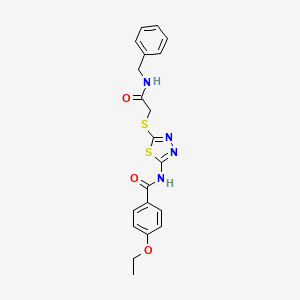

![5-((2,4-dichlorobenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2827044.png)

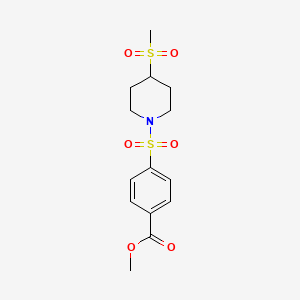

![1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(4-phenoxyphenyl)methylidene]piperidine-4-carbohydrazide](/img/structure/B2827047.png)

![methyl 6-acetyl-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2827051.png)

![7-chloro-3-[(4-ethylphenyl)sulfonyl]-N,N-diisobutyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2827053.png)